molecular formula C16H13NO3 B2568764 1-(2-methoxybenzyl)-1H-indole-2,3-dione CAS No. 797780-62-2

1-(2-methoxybenzyl)-1H-indole-2,3-dione

Cat. No.: B2568764
CAS No.: 797780-62-2
M. Wt: 267.284
InChI Key: GXZUKDZYHWMPHC-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-1H-indole-2,3-dione is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-1H-indole-2,3-dione typically involves the reaction of 2-methoxybenzylamine with isatin (indole-2,3-dione) under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted indoles.

Scientific Research Applications

1-(2-methoxybenzyl)-1H-indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-methoxybenzyl)-1H-indole-2,3-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act on serotonin receptors or other neurotransmitter systems, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxybenzyl)-1H-indole-2,3-dione is unique due to its specific indole core structure combined with the methoxybenzyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15(18)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZUKDZYHWMPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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